Superior Oral Bioavailability vs. Lidocaine
Mexiletine demonstrates a critical pharmacokinetic advantage over lidocaine, enabling oral administration. While lidocaine is subject to extensive first-pass hepatic metabolism, rendering it nearly inactive orally, mexiletine has a high systemic bioavailability of approximately 90% following oral dosing [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | ~90% |
| Comparator Or Baseline | Lidocaine: < 5% (due to high first-pass metabolism) |
| Quantified Difference | >85 percentage points higher |
| Conditions | Human oral administration |
Why This Matters
This is a fundamental procurement differentiator; mexiletine is the orally bioavailable analog for systemic sodium channel blockade where IV lidocaine is impractical.
- [1] Chew, C., et al. (2004). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. American Heart Journal, 107(5), 1071-1077. View Source
